3-(1-methyl-1H-benzo[d]imidazol-5-yl)-3-oxopropanenitrile
Description
3-(1-Methyl-1H-benzo[d]imidazol-5-yl)-3-oxopropanenitrile is a heterocyclic compound featuring a benzo[d]imidazole core substituted with a methyl group at the 1-position and a 3-oxopropanenitrile moiety at the 5-position. This structure combines the aromatic π-system of the benzimidazole ring with the electrophilic ketone and nitrile groups, making it a versatile intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles. Recent studies highlight its utility in synthesizing bioactive molecules, such as caffeic acid phenethyl amide analogues, through water-mediated reactions .
Properties
IUPAC Name |
3-(1-methylbenzimidazol-5-yl)-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-14-7-13-9-6-8(2-3-10(9)14)11(15)4-5-12/h2-3,6-7H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBULYAQNBSMOKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)C(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-benzo[d]imidazol-5-yl)-3-oxopropanenitrile typically involves the cyclization of amido-nitriles. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar catalytic processes, ensuring high yield and purity. Optimization of reaction conditions and the use of efficient catalysts are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-benzo[d]imidazol-5-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The benzimidazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
3-(1-methyl-1H-benzo[d]imidazol-5-yl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-benzo[d]imidazol-5-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells . The exact pathways and molecular targets vary depending on the specific application.
Comparison with Similar Compounds
Structural Analogues and Reactivity
3-(4-Methyl-2-(tosylamino)thiazol-5-yl)-3-oxopropanenitrile
- Structure: Replaces the benzoimidazole ring with a 4-methyl-2-(tosylamino)thiazole group.
- Reactivity: Demonstrates broad reactivity with nitrogen binucleophiles to form pyrazole, pyridine, and thiophene derivatives under mild conditions. Its tosylamino group enhances stability during cyclization, unlike the methyl group in the target compound, which may influence electron density .
- Applications : Used to synthesize chromene, isoxazole, and dihydropyridine derivatives, indicating its adaptability in generating diverse heterocycles.
3-(1H-Indol-3-yl)-3-oxopropanenitrile
- Structure : Features an indole ring instead of benzoimidazole.
- Reactivity: Reacts with thiourea in ethanol under reflux to form 2-amino-4-(1H-indol-3-yl)thiazole-5-carbonitrile derivatives (56–61% yields). The indole’s electron-rich nature facilitates nucleophilic attacks, whereas the benzoimidazole’s methyl group may sterically hinder similar reactions .
- Catalytic Use: Employed in Knoevenagel cyclocondensation with phthalic anhydride and aldehydes to synthesize pyrazolophthalazine diones, highlighting its role in multi-component reactions .
3-(4-Ethylphenyl)-3-oxopropanenitrile
- Structure : Contains a 4-ethylphenyl group instead of a heterocycle.
- Reactivity : Reacts with hydrazine to form pyrazol-5-amine intermediates, which are further functionalized via microwave-assisted cyclization. The absence of a heterocyclic ring simplifies its electronic profile but limits π-π interactions in target molecules .
Comparative Data Table
Key Research Findings
Electronic Effects : The benzoimidazole core in the target compound provides a rigid, planar structure that enhances π-stacking in pharmaceutical intermediates, unlike the flexible ethylphenyl group in 3-(4-ethylphenyl)-3-oxopropanenitrile .
Steric Considerations : The 1-methyl group on the benzoimidazole may reduce reactivity toward bulky nucleophiles compared to the less sterically hindered indole derivative .
Catalytic Adaptability : While 3-(1H-indol-3-yl)-3-oxopropanenitrile is effective in Brønsted acid-catalyzed reactions , the target compound’s synthesis under aqueous conditions suggests greener synthetic routes .
Biological Activity
3-(1-methyl-1H-benzo[d]imidazol-5-yl)-3-oxopropanenitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
The compound is characterized by the presence of a benzimidazole moiety, which is often associated with diverse biological activities. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cell signaling pathways. The benzimidazole structure allows for potential interactions with DNA and RNA, influencing cellular processes such as proliferation and apoptosis.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzimidazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of various cancer cell lines:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | HeLa | 2.4 |
| Compound B | MCF7 | 1.2 |
| Compound C | A549 | 2.0 |
These findings suggest that modifications to the benzimidazole structure can enhance anticancer efficacy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study reported that certain analogs exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL . This highlights the potential for developing new antimicrobial agents based on this scaffold.
Case Study 1: Anticancer Efficacy
In a study published in 2022, researchers synthesized a series of benzimidazole derivatives and tested their effects on cancer cell lines. One derivative demonstrated an IC50 value comparable to doxorubicin, a standard chemotherapy drug, indicating strong potential for further development .
Case Study 2: Antimicrobial Properties
A separate investigation into the antimicrobial effects of similar compounds found that they could inhibit the growth of MRSA effectively. The study emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize these compounds for clinical use .
Structure-Activity Relationship (SAR)
Research indicates that modifications to the benzimidazole core significantly affect biological activity. Alterations in substituents can enhance potency and selectivity against specific targets. For example:
| Modification | Effect on Activity |
|---|---|
| Methyl group at position 1 | Increased anticancer activity |
| Hydroxyl group at position 5 | Enhanced antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
